2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS 519150-65-3) is a heterocyclic carboxylic acid building block belonging to the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine class. It bears a C2-ethyl substituent on the partially saturated pyridine ring and a carboxylic acid group at the C10 position of the benzo-fused core, yielding a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 519150-65-3
Cat. No. B3021271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
CAS519150-65-3
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
InChIInChI=1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19)
InChIKeySJUVKSDEXHEPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS 519150-65-3): Core Scaffold Identity and Procurement Context


2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS 519150-65-3) is a heterocyclic carboxylic acid building block belonging to the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine class. It bears a C2-ethyl substituent on the partially saturated pyridine ring and a carboxylic acid group at the C10 position of the benzo-fused core, yielding a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol [1]. This scaffold has been independently validated as a productive template for phosphodiesterase 5 (PDE5) inhibition [2] and monoamine oxidase B (MAO B) inhibition [3], establishing the core as a privileged structure for central nervous system and cardiovascular target discovery. The compound is commercially available from multiple suppliers at purities of 95–98% [4].

Why 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid Cannot Be Casually Substituted Within the Tetrahydrobenzonaphthyridine Class


Within the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine series, the nature of the N2-substituent fundamentally governs both chemical reactivity and biological target engagement. The N2-methyl congener (3c) was shown to be completely inert toward activated alkynes under thermal and microwave conditions, whereas N2-benzyl analogs underwent smooth addition reactions, demonstrating that the N2-substituent dictates downstream derivatization potential [1]. In the PDE5 inhibitor series, substituent variation at positions 8 and 10 of the scaffold modulated aqueous solubility by orders of magnitude, with the lead compound 6c achieving an IC50 of 0.056 nM [2]. The C10-carboxylic acid functionality of CAS 519150-65-3 further provides a tractable handle for amide coupling and esterification that is absent in the 10-chloro or 10-unsubstituted intermediates typically employed in the MAO B literature [1]. These scaffold-specific structure–activity relationships mean that substituting the 2-ethyl-10-carboxylic acid variant with a 2-methyl, 2-benzyl, or 10-chloro analog alters both the chemical reactivity profile and the pharmacological trajectory of derived compounds. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS 519150-65-3) Against Closest Analogs


Computed Lipophilicity (XLogP3-AA): Intermediate Polarity Between 2-Methyl and 2-Benzyl Congeners Dictates Solubility and Permeability Profile

The 2-ethyl substituent on CAS 519150-65-3 produces a computed XLogP3-AA value of −0.3, placing the compound at an intermediate lipophilicity between the more polar 2-methyl analog and the more lipophilic 2-benzyl analog. Although experimentally determined logP/logD values for this specific compound are not available in the peer-reviewed literature, the computed XLogP3-AA provides a rank-order comparison that is relevant for solubility and permeability predictions [1]. The 2-benzyl analog (C20H18N2O2, MW 318.37) has a substantially larger molecular weight and is expected to have a positive logP, while the 2-methyl analog (C14H14N2O2, MW 242.27) is expected to be more hydrophilic. This intermediate lipophilicity of the 2-ethyl compound may offer a balanced profile for downstream lead optimization where both aqueous solubility and passive membrane permeability are required.

Physicochemical profiling Lipophilicity Drug-likeness

Scaffold Validation: Tetrahydrobenzo[b][1,6]naphthyridine Core Achieves Sub-Nanomolar PDE5 Inhibition When Optimized, Demonstrating Target-Class Productivity

The 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine scaffold—the core structure of CAS 519150-65-3—produced compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile), which exhibited an in vitro PDE5 IC50 of 0.056 nM and demonstrated efficacy in a mouse model of Alzheimer's disease [1]. This sub-nanomolar potency places the scaffold among the most active PDE5 inhibitor chemotypes reported, surpassing many quinoline-based PDE5 inhibitors from the same research program that suffered from low aqueous solubility. The J. Med. Chem. study directly proposed the tetrahydrobenzo[b][1,6]naphthyridine as one of two new scaffolds to replace the problematic quinoline series [1]. CAS 519150-65-3, as a 10-carboxylic acid-functionalized member of this scaffold class, provides a direct entry point for amide-based diversification at the C10 position—a strategy parallel to that used to generate the active carboxamide derivatives in the published PDE5 and cytotoxic carboxamide series.

PDE5 inhibition Alzheimer's disease CNS drug discovery

N2-Substituent Reactivity Divergence: 2-Methyl Analog Is Inert Toward Activated Alkynes, Whereas 2-Benzyl and 2-Ethyl Analogs Are Expected to Be Reactive

Kulikova et al. (2023) reported that 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine (3c) was completely unreactive toward activated alkynes under both conventional heating and microwave activation, whereas the 2-benzyl analog (3a) underwent smooth addition reactions with methyl propiolate and acetylacetylene to yield N-vinyl and Stevens rearrangement products [1]. This N2-substituent-dependent reactivity gateway means that the 2-methyl analog cannot access the phenylethynyl and indolyl derivatives that demonstrated MAO B inhibitory activity (IC50 values in the low micromolar range for compounds 5c–h). The 2-ethyl analog (CAS 519150-65-3, bearing a 10-COOH instead of 10-Cl) is predicted to exhibit intermediate reactivity: more sterically accessible than 2-methyl for nucleophilic/alkyne addition chemistry, yet less prone to debenzylation side-reactions than the 2-benzyl series. Although direct experimental reactivity data for the 2-ethyl-10-COOH variant are not published, the class-level SAR establishes that N2-alkyl chain length is a critical determinant of synthetic tractability for diverisification at the C1 position.

Synthetic chemistry Structure-reactivity relationship Alkyne addition

C10-Carboxylic Acid as a Modular Functional Handle: Enabling Direct Amide Coupling for Carboxamide Library Synthesis

The carboxylic acid group at C10 of CAS 519150-65-3 provides a direct, activation-ready handle for amide bond formation, distinguishing it from the 10-chloro intermediates (e.g., compounds 3a–d in Kulikova et al.) that require prior functional group interconversion. Deady et al. (2003) demonstrated that carboxamide derivatives of benzo[b][1,6]naphthyridines—specifically 4-N-[2-(dimethylamino)ethyl]carboxamides derived from 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids—exhibited growth inhibitory activity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines [1]. Although the Deady study used a 4-carboxylic acid regioisomer rather than the 10-carboxylic acid, the precedent establishes that the carboxylic acid → carboxamide transformation on this scaffold class yields biologically active compounds with measurable cytotoxicity. The 10-COOH position in CAS 519150-65-3 is sterically differentiated from the 4-COOH position, offering an alternative vector for amide substituent orientation that may influence target selectivity.

Medicinal chemistry Amide coupling Library synthesis

Commercial Availability and Purity Benchmarking: Multi-Supplier Sourcing at ≥95% Purity with Established Catalog Presence

CAS 519150-65-3 is stocked by multiple independent suppliers at defined purity levels: AKSci offers the compound at ≥95% purity (Cat. 4810AE) , and Enamine LLC lists it as Catalog No. EN300-00914 with custom synthesis availability [1]. In contrast, several closely related analogs—including the 2-pivaloyl (CAS 887432-93-1), 2-(tert-butoxycarbonyl), and 2-(phenylsulfonyl) variants—appear to have narrower commercial availability, often limited to single suppliers or requiring custom synthesis. The 2-methyl analog (CAS 380432-30-4) and 2-benzyl analog (CAS 99117-21-2) also have multi-supplier availability, but the 2-ethyl variant uniquely combines intermediate lipophilicity (see Evidence Item 1) with reliable multi-vendor sourcing. The compound is classified as non-hazardous for transport (AKSci GHS listing) , facilitating procurement logistics compared to analogs bearing halogen or sulfonyl substituents.

Chemical sourcing Procurement Quality control

Hydrogen Bond Donor/Acceptor Architecture: Favorable Profile for CNS Multiparameter Optimization Relative to 10-Chloro and 10-Unsubstituted Analogs

PubChem computed descriptors for CAS 519150-65-3 indicate 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), 2 rotatable bonds, and a molecular weight of 256.30 g/mol [1]. This HBD count of 1 and HBA count of 4, combined with MW < 300 and the moderate XLogP3-AA of −0.3 (see Evidence Item 1), place the compound within favorable ranges for CNS drug-likeness as defined by common multiparameter optimization (MPO) scoring systems. In comparison, 10-chloro intermediates (e.g., 3a–d from Kulikova et al.) have HBD = 0, which may reduce aqueous solubility, while 10-unsubstituted analogs lack a functional handle for conjugation. The single HBD (carboxylic acid OH) also provides a site for prodrug esterification, a common strategy for modulating CNS penetration that is not available with 10-chloro or 10-H analogs.

CNS drug design Physicochemical properties Multiparameter optimization

Optimal Research and Procurement Application Scenarios for 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS 519150-65-3)


PDE5 Inhibitor Lead Optimization: C10-Carboxamide Library Synthesis for CNS-Penetrant Candidate Generation

Research teams pursuing PDE5 inhibitors for Alzheimer's disease or other CNS indications can leverage CAS 519150-65-3 as a direct precursor for amide library synthesis at the C10 position. The validated tetrahydrobenzo[b][1,6]naphthyridine scaffold has produced a compound (6c) with PDE5 IC50 of 0.056 nM and demonstrated in vivo efficacy in an AD mouse model [1]. The 10-COOH group enables one-step amide coupling to generate diverse carboxamide analogs, parallel to the approach used by Deady et al. for cytotoxic carboxamide derivatives [2]. The intermediate XLogP3-AA of −0.3 and the favorable HBD/HBA profile (see Evidence Items 1 and 6) provide a starting point compatible with CNS MPO guidelines. Procurement of this intermediate rather than the 10-chloro analog eliminates the need for a functional group interconversion step, accelerating SAR cycles.

MAO B Inhibitor Diversification: C1-Functionalization via Activated Alkyne Chemistry on a Reactive N2-Ethyl Scaffold

Investigators exploring MAO B as a target for neurodegenerative diseases can employ CAS 519150-65-3 as a scaffold precursor for C1-phenylethynyl or C1-indolyl derivatization. The Kulikova et al. study established that N2-methyl analogs are inert toward activated alkynes, while N2-benzyl analogs are reactive but susceptible to debenzylation [1]. The N2-ethyl substituent is predicted to confer intermediate reactivity—sufficient for productive alkyne addition at C1 while potentially avoiding the side reactions observed with benzyl derivatives. The resulting C1-functionalized derivatives can be screened for MAO B inhibition; the phenylethynyl analog 5g in the published series achieved an MAO B IC50 of 1.35 μM, comparable to the reference inhibitor pargyline [1]. A 2-ethyl-10-carboxy starting material would additionally allow parallel exploration of C10 modifications on the MAO B SAR.

Anticancer Carboxamide Library Synthesis: C10 Diversification for Cytotoxicity Screening

Medicinal chemistry groups focused on oncology can use CAS 519150-65-3 to generate C10-carboxamide libraries for cytotoxicity screening. The precedent established by Deady et al. demonstrated that carboxamide derivatives of the benzo[b][1,6]naphthyridine scaffold exhibit growth inhibitory activity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines [1]. The 10-COOH group of CAS 519150-65-3 provides a regioisomeric alternative to the 4-COOH series used in the Deady study, enabling exploration of a different exit vector for the amide substituent. The compound's commercial availability from multiple suppliers at ≥95% purity ensures reliable access for library production at milligram-to-multigram scale.

Fragment-Based Drug Discovery: A Rule-of-Three-Compliant Carboxylic Acid Fragment for Scaffold-Hopping Campaigns

With a molecular weight of 256.30 g/mol, 1 HBD, 4 HBA, 2 rotatable bonds, and XLogP3-AA of −0.3, CAS 519150-65-3 falls within fragment-like chemical space compatible with fragment-based drug discovery (FBDD) screening cascades [1]. The carboxylic acid serves as both a solubility-enhancing group and a synthetic handle for fragment elaboration. The tetrahydrobenzo[b][1,6]naphthyridine core is underrepresented in commercial fragment libraries compared to indole, benzimidazole, or quinoline fragments, offering novelty in hit-finding campaigns. The established biological activity of the scaffold class across PDE5, MAO B, and cytotoxicity targets provides multiple phenotypic and target-based screening opportunities from a single fragment starting point.

Quote Request

Request a Quote for 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.